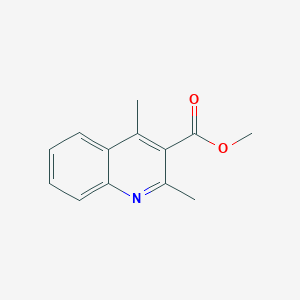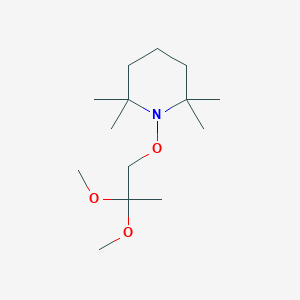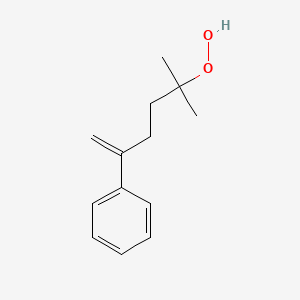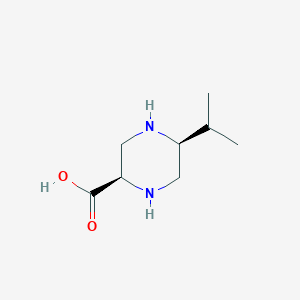![molecular formula C25H24O4 B14220328 Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- CAS No. 588729-10-6](/img/structure/B14220328.png)
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- is a chemical compound that features an anthracene core substituted at the 9-position with a methoxy group linked to a 3,4,5-trimethoxyphenyl moiety
Vorbereitungsmethoden
The synthesis of Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- typically involves the following steps:
Starting Materials: Anthracene and 3,4,5-trimethoxybenzyl alcohol.
Reaction Conditions: The reaction is generally carried out under anhydrous conditions using a suitable base such as potassium carbonate.
Synthetic Route: The 3,4,5-trimethoxybenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide. This intermediate is then reacted with anthracene in the presence of a base to yield the desired product.
Analyse Chemischer Reaktionen
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, particularly at the 1- and 2-positions, using reagents like bromine or nitric acid.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted anthracenes and their derivatives.
Wissenschaftliche Forschungsanwendungen
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with proteins and enzymes.
Industry: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting or modulating their activity. The anthracene core can also participate in π-π stacking interactions, which are important in molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- include:
Anthracene, 9-[[(4-methoxyphenyl)methoxy]methyl]-: This compound has a similar structure but with a 4-methoxyphenyl group instead of the 3,4,5-trimethoxyphenyl group.
Anthracene, 9-[[(3,4-dimethoxyphenyl)methoxy]methyl]-: This compound features a 3,4-dimethoxyphenyl group, lacking one methoxy group compared to the original compound.
The uniqueness of Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- lies in the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and interactions with molecular targets compared to its analogs.
Eigenschaften
CAS-Nummer |
588729-10-6 |
|---|---|
Molekularformel |
C25H24O4 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
9-[(3,4,5-trimethoxyphenyl)methoxymethyl]anthracene |
InChI |
InChI=1S/C25H24O4/c1-26-23-12-17(13-24(27-2)25(23)28-3)15-29-16-22-20-10-6-4-8-18(20)14-19-9-5-7-11-21(19)22/h4-14H,15-16H2,1-3H3 |
InChI-Schlüssel |
ZOYOOHUVLMDNKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)COCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)


![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)



![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
